Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of brominated hydroxybenzoates. This compound is characterized by the presence of a bromine atom at the 5th position, a chloroacetyl group at the 3rd position, and a methoxy group at the 2nd position of the benzoate ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, is brominated at the 5th position using bromine in the presence of a catalyst.
Chloroacetylation: The brominated product is then reacted with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group at the 3rd position.
Esterification: Finally, the product is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloroacetyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and hydroxybenzoate moiety contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-Bromo-2-hydroxybenzoate: Lacks the chloroacetyl group, making it less reactive in certain substitution reactions.
Methyl 3-(2-chloroacetyl)-2-hydroxybenzoate: Lacks the bromine atom, affecting its reactivity and binding properties.
Methyl 5-Bromo-3-(acetyl)-2-hydroxybenzoate: Has an acetyl group instead of a chloroacetyl group, altering its chemical behavior.
Uniqueness
Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate is unique due to the presence of both bromine and chloroacetyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various chemical and biological studies.
Eigenschaften
Molekularformel |
C10H8BrClO4 |
---|---|
Molekulargewicht |
307.52 g/mol |
IUPAC-Name |
methyl 5-bromo-3-(2-chloroacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H8BrClO4/c1-16-10(15)7-3-5(11)2-6(9(7)14)8(13)4-12/h2-3,14H,4H2,1H3 |
InChI-Schlüssel |
BIFIHCOXTFGJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1O)C(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.